methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
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Overview
Description
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic compound with a unique structure that includes a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and formylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
- Ethyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
- Methyl 6-amino-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Uniqueness
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
methyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPHAYPYPIKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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